molecular formula C16H27N3O B7509576 N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B7509576
M. Wt: 277.40 g/mol
InChI Key: VJQIGRHULFBMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTAP, is a small molecule that has gained attention in the scientific research community due to its potential applications in the field of neuroscience. CTAP is a selective antagonist of the mu opioid receptor, which plays a key role in the regulation of pain and reward pathways in the brain. In

Mechanism of Action

N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a competitive antagonist of the mu opioid receptor, which means that it binds to the receptor and prevents the binding of endogenous opioids such as beta-endorphin and enkephalins. By blocking the activation of the mu opioid receptor, N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can modulate the activity of pain and reward pathways in the brain. N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to be highly selective for the mu opioid receptor, with little to no activity at other opioid receptors.
Biochemical and Physiological Effects
N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a range of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can block the analgesic effects of mu opioid receptor agonists such as morphine and fentanyl. In vivo studies have shown that N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine. N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to have potential therapeutic effects in animal models of chronic pain and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its high selectivity for the mu opioid receptor, which makes it a valuable tool for studying the receptor's function in various experimental systems. N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its relatively short half-life, which can make it difficult to use in certain experimental designs. Additionally, N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide's selectivity for the mu opioid receptor means that it may not be useful for studying the function of other opioid receptors.

Future Directions

There are several potential future directions for research on N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide and its applications in neuroscience. One area of interest is the development of more potent and selective mu opioid receptor antagonists that can be used in both basic and clinical research. Another area of interest is the investigation of N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide's potential therapeutic effects in human subjects, particularly in the treatment of chronic pain and addiction. Finally, researchers may seek to explore the broader implications of N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide's effects on pain and reward pathways in the brain, and how these pathways may be modulated to improve human health.

Synthesis Methods

The synthesis of N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves several steps, starting with the reaction of 1,3,5-trimethylpyrazole with ethyl chloroacetate to form ethyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate. This intermediate is then reacted with cycloheptylamine and methyl iodide to produce N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The final product is obtained through purification and characterization using various techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been used extensively in scientific research to study the mu opioid receptor and its role in the regulation of pain and reward pathways in the brain. It has been shown to be a potent and selective antagonist of the mu opioid receptor, which makes it a valuable tool for studying the receptor's function. N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been used in various in vitro and in vivo experiments to investigate the effects of mu opioid receptor activation and inhibition on pain, reward, and addiction.

properties

IUPAC Name

N-cycloheptyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-12-15(13(2)19(4)17-12)11-16(20)18(3)14-9-7-5-6-8-10-14/h14H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQIGRHULFBMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)N(C)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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